
methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate typically involves the reaction of 4-chloroindole with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various indole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroindole-3-acetic acid: Another indole derivative with similar structural features.
Methyl indole-3-acetate: A related compound with a different substitution pattern on the indole ring.
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal): A compound used in molecular biology for blue-white screening.
Uniqueness
methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H8ClNO3 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)6-5-13-8-4-2-3-7(12)9(6)8/h2-5,13H,1H3 |
Clave InChI |
LUFYODHNHSVJIV-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)Cl |
SMILES canónico |
COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


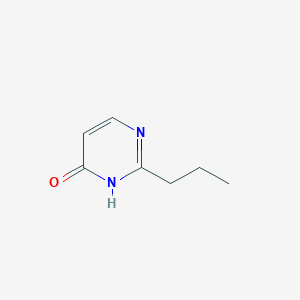
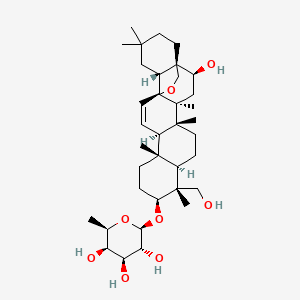
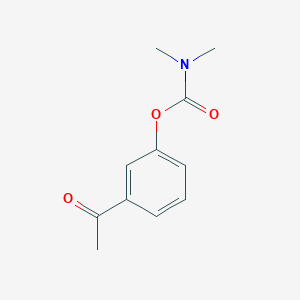
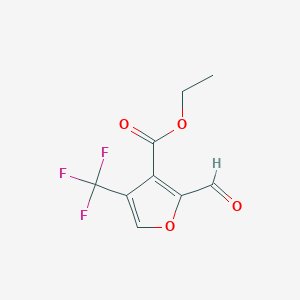
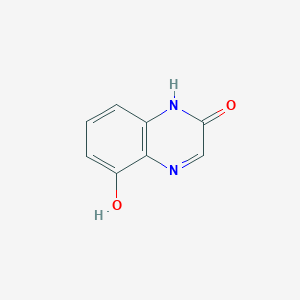
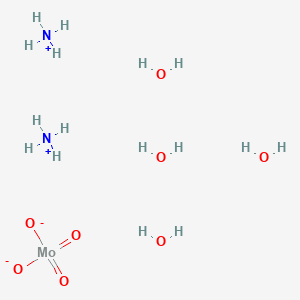
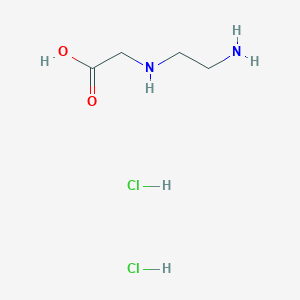
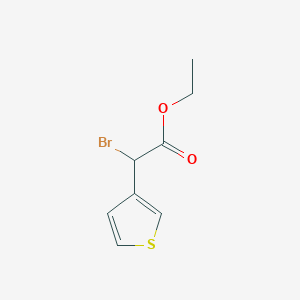
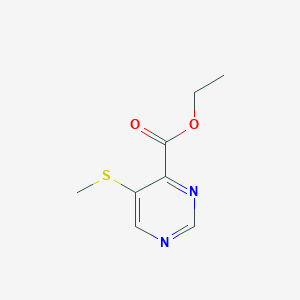

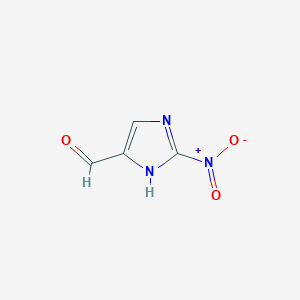
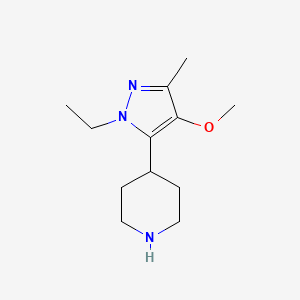
![2-(Methylthio)benzo[d]thiazol-5-ol](/img/structure/B1647219.png)
![3-[Bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1647226.png)
